Bay-85-8501

Description

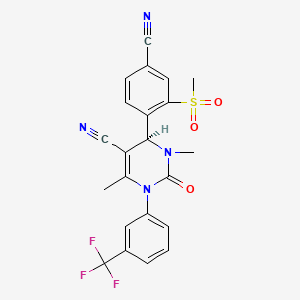

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWYFPMASPAMM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161921-82-9 | |

| Record name | BAY-85-8501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-85-8501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bay-85-8501 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of BAY-85-8501

This guide provides a detailed overview of the mechanism of action, preclinical and clinical data for this compound, a novel, selective, and reversible inhibitor of Human Neutrophil Elastase (HNE). The information is intended for researchers, scientists, and drug development professionals.

Introduction

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] It plays a crucial role in the breakdown of extracellular matrix proteins, such as elastin and collagen, and is a key mediator of tissue remodeling and inflammation.[1][3] An imbalance between HNE and its endogenous inhibitors can lead to excessive proteolytic activity, contributing to the pathogenesis of several inflammatory pulmonary diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[3][4] this compound is a potent and selective inhibitor of HNE, developed to restore this protease/anti-protease balance and mitigate the downstream inflammatory cascade.[3][4]

Core Mechanism of Action

This compound functions as a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[5] Its mechanism of action is centered on the direct inhibition of HNE's enzymatic activity, thereby preventing the degradation of structural proteins in the lung and reducing the perpetuation of the inflammatory response.[2][6]

Signaling Pathway

The inflammatory cascade in many pulmonary diseases involves the recruitment of neutrophils to the lungs, where they release HNE.[7] HNE, in turn, contributes to tissue damage and perpetuates inflammation through several mechanisms:

-

Direct Tissue Damage: Cleavage of key extracellular matrix proteins like elastin, leading to loss of lung elasticity and integrity.[2]

-

Mucus Hypersecretion: HNE stimulates the expression of mucin genes (MUC5AC and MUC5B), leading to increased mucus production and impaired mucociliary clearance.[2]

-

Pro-inflammatory Cascade: HNE can upregulate the expression of inflammatory chemokines such as Interleukin-8 (IL-8), which acts as a potent neutrophil chemoattractant, thus creating a self-amplifying loop of neutrophilic inflammation.[2][7]

This compound directly binds to HNE, blocking its active site and preventing these downstream effects. This targeted inhibition is designed to reduce lung injury and inflammation.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

In Vitro and Preclinical Efficacy

| Parameter | Value | Species | Notes |

| IC50 (HNE) | 65 pM | Human | Demonstrates picomolar potency against the primary target.[5] |

| Ki (HNE) | 0.08 nM | Human | Indicates high binding affinity to Human Neutrophil Elastase.[5] |

| Ki (MNE) | 6 nM | Murine | Shows potency against Murine Neutrophil Elastase, relevant for preclinical models.[5] |

| Minimal Effective Dose | 0.01 mg/kg po | Mouse | In a protease-induced acute lung injury model, this dose significantly decreased hemoglobin concentration.[4] |

Clinical Trial Design and Dosages

| Phase | Study Design | Dosage(s) | Population |

| Phase I (SDE) | Single-Dose-Escalation | 0.05, 0.1, 0.2, 0.5, 1.0 mg (oral liquid) | Healthy Male Subjects |

| Phase I (MD) | Multiple-Dose | 0.3 - 1 mg (tablets, once daily for 14 days) | Healthy Male Subjects |

| Phase IIa | Randomized, Double-blind, Placebo-controlled, Parallel Group | 1 mg (two 0.5 mg tablets, once daily for 28 days) | Non-CF Bronchiectasis Patients |

SDE: Single-Dose Escalation; MD: Multiple-Dose; non-CF: non-Cystic Fibrosis

Pharmacokinetic Parameters (in Healthy Male Subjects)

| Parameter | Value | Notes |

| Time to Maximum Concentration (Tmax) | ~1 hour | Rapid absorption following oral administration.[3] |

| Mean Half-life (t1/2) | 145 - 175 hours | Long half-life supports once-daily dosing.[3] |

| Renal Elimination (unchanged drug) | < 4% | Indicates that renal excretion is a minor pathway of elimination.[3] |

Pharmacodynamic Outcomes

| Assay | Result | Study Population | Notes |

| Ex-vivo Zymosan Whole Blood Challenge | Up to 90% target inhibition at trough (24h) | Healthy Male Subjects (MD) | Demonstrates sustained target engagement over a 24-hour dosing interval.[4] |

| HNE Activity in Blood (Zymosan Challenge) | Significant decrease vs. placebo (P=0.0250) | Non-CF Bronchiectasis Patients | Confirms target engagement in the patient population.[9] |

| Sputum HNE Activity | No significant change vs. placebo | Non-CF Bronchiectasis Patients | Suggests that the 28-day treatment duration may be insufficient to see effects in sputum.[8][9] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following outlines the general methodologies used.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the potency of this compound against HNE.

-

General Protocol: A fluorogenic or chromogenic substrate specific for HNE is incubated with the enzyme in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Preclinical Acute Lung Injury Model

-

Objective: To assess the in vivo efficacy of this compound in a disease-relevant animal model.

-

General Protocol:

-

Mice are administered this compound or vehicle orally.

-

After a specified time, acute lung injury is induced by intratracheal instillation of a protease (e.g., HNE).

-

After a further period, bronchoalveolar lavage (BAL) fluid is collected to measure markers of lung injury and inflammation, such as hemoglobin concentration and neutrophil count.

-

Clinical Trial Methodology (Phase IIa)

-

Objective: To assess the safety, tolerability, and efficacy of this compound in patients with non-CF bronchiectasis.[10]

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]

-

Procedure:

-

Eligible patients were randomized to receive either 1 mg of this compound or a placebo once daily for 28 days.[6]

-

Safety and tolerability were assessed by monitoring treatment-emergent adverse events (TEAEs).[9]

-

Secondary endpoints included changes in health-related quality of life, pulmonary function tests, and biomarkers in sputum, blood, and urine.[9]

-

Pharmacokinetic parameters were also evaluated.[9]

-

Summary and Conclusion

This compound is a highly potent and selective inhibitor of Human Neutrophil Elastase with a pharmacokinetic profile that supports once-daily dosing.[3] Preclinical studies have demonstrated its efficacy in an animal model of acute lung injury.[4] In clinical trials, this compound was found to be safe and well-tolerated in both healthy volunteers and patients with non-CF bronchiectasis.[3][9] While target engagement was demonstrated in the blood of patients, a 28-day treatment period did not result in significant improvements in pulmonary function or reductions in sputum HNE activity.[8][9] This suggests that longer-term studies may be necessary to observe clinical efficacy in this patient population.[9] The data to date support the continued investigation of this compound as a potential therapeutic agent for HNE-driven pulmonary diseases.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor for Inflammatory Pulmonary Diseases

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human neutrophil elastase (HNE) is a serine protease implicated in the pathogenesis of a variety of chronic inflammatory pulmonary diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] An imbalance between proteases and their endogenous inhibitors leads to excessive HNE activity, resulting in tissue degradation, inflammation, and mucus hypersecretion.[3][4] BAY-85-8501 is a novel, potent, selective, and reversible inhibitor of human neutrophil elastase that has been investigated as a therapeutic agent to restore this balance.[1][3][5] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a dihydropyrimidinone derivative that acts as a potent and selective inhibitor of human neutrophil elastase.[3][6] Its mechanism involves reversible binding to the active site of the HNE enzyme, thereby preventing the breakdown of extracellular matrix proteins like elastin.[1][3] The molecule's design includes a strategically positioned methyl sulfone substituent that "freezes" the bioactive conformation, leading to picomolar potency and high selectivity for HNE over other proteases.[3][6] This high selectivity is crucial for minimizing off-target effects.

Preclinical and Clinical Data

The development of this compound has been supported by a robust body of preclinical and clinical evidence.

In Vitro Potency and Selectivity

This compound demonstrates high potency against human neutrophil elastase with activity in the picomolar range.

| Parameter | Value | Reference |

| IC50 (HNE) | 65 pM | [5] |

| IC50 (HNE) | 70 pM | [7] |

| Ki (HNE) | 0.08 nM | [5][8] |

| Ki (MNE) | 6 nM | [5] |

HNE: Human Neutrophil Elastase; MNE: Mouse Neutrophil Elastase; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Preclinical In Vivo Efficacy

Preclinical studies in animal models of pulmonary disease have demonstrated the in vivo efficacy of this compound.

| Animal Model | Dosing | Key Findings | Reference |

| Protease-induced acute lung injury (mice) | 0.01 mg/kg (p.o.) | Ameliorated pulmonary inflammation. | [1] |

| HNE-induced lung injury (mice) | 0.01 mg/kg | Significantly decreased hemoglobin concentration. | [5] |

| HNE-induced lung injury (mice) | 0.1 mg/kg | Significant effect on neutrophil count. | [5] |

| Porcine pancreatic elastase-induced emphysema (mice) | Not specified | Reduced right ventricular pressure and hypertrophy; increased exercise capacity. | [7] |

| Monocrotaline-induced pulmonary hypertension (rats) | 10 mg/kg (p.o.) | Significantly reduced right ventricular pressure and hypertrophy; improved right ventricular dysfunction. | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both rats and healthy human subjects.

| Species | Administration | Clearance | Half-life | Bioavailability | Cmax | Tmax | Reference |

| Rat | i.v. | 0.5 L/h·kg | 8.5 h | - | - | - | [7] |

| Rat | p.o. | 1.3 L/h·kg | 6.7 h | 24% | - | - | [7] |

| Human (Healthy Male) | Single oral liquid dose (0.05-1.0 mg) | Minor renal elimination (<4%) | 145 - 175 h | - | Dose-proportional | ~1 h | [2] |

Clinical Trial Data

This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in healthy volunteers and patients with non-cystic fibrosis bronchiectasis.

| Study Phase | Population | Dosing | Key Findings | Reference |

| Phase I (First-in-Man) | 37 Healthy male subjects | Single oral liquid dose (0.05, 0.1, 0.2, 0.5, or 1.0 mg) | Safe and well-tolerated; no serious adverse events. Pharmacokinetics support once-daily dosing. | [2] |

| Phase I | 26 Healthy male subjects | Multiple doses (0.3 - 1 mg tablets once daily for 14 days) | Safe and well-tolerated; up to 90% target inhibition at trough (24h) in an ex-vivo zymosan whole blood challenge assay. | [1] |

| Phase IIa | 94 Patients with non-CF Bronchiectasis | 1 mg tablets once daily for 28 days | Favorable safety and tolerability profile. No significant changes in pulmonary function or sputum NE activity. Significant decrease in HNE activity in blood after zymosan challenge. | [9][10][11] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used in the evaluation of this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is fundamental to determining the in vitro potency of HNE inhibitors. While a detailed, step-by-step protocol is not available in the provided search results, a general procedure can be outlined.[12]

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against HNE.

General Procedure:

-

Reagents and Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic or chromogenic HNE substrate

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

-

This compound, serially diluted

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

-

-

Assay Steps:

-

A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the HNE substrate.

-

The plate is incubated at a controlled temperature, and the change in fluorescence or absorbance is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Ex-vivo Zymosan Whole Blood Challenge Assay

This assay assesses the pharmacodynamic effect of an HNE inhibitor in a more physiologically relevant ex-vivo setting.[1][13]

Objective: To evaluate the target engagement of this compound by measuring the inhibition of HNE release from neutrophils in whole blood.

General Procedure:

-

Blood Collection: Whole blood is collected from subjects at various time points after administration of this compound or placebo.

-

Neutrophil Stimulation: An aliquot of whole blood is challenged with zymosan, a yeast cell wall component that stimulates neutrophil degranulation and HNE release.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

HNE Activity Measurement: The activity of HNE in the plasma is quantified using an enzymatic assay, similar to the one described in section 3.1.

-

Data Analysis: The percentage of HNE inhibition is calculated by comparing the HNE activity in samples from the this compound treated group to the placebo group.

In Vivo Animal Model of Acute Lung Injury

Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The following is a general protocol for a protease-induced acute lung injury model in mice.[5]

Objective: To assess the ability of this compound to ameliorate pulmonary inflammation and injury in vivo.

General Procedure:

-

Animal Dosing: Mice are orally administered this compound or a vehicle control at specified doses and time points before the induction of lung injury.

-

Induction of Lung Injury: A solution of human neutrophil elastase (HNE) or another protease is instilled orotracheally into the lungs of the mice.

-

Assessment of Lung Injury: At a predetermined time point after injury induction, the animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

-

Analysis:

-

BAL Fluid Analysis: The BAL fluid is analyzed for markers of inflammation and injury, such as total and differential cell counts (especially neutrophils) and total protein or hemoglobin concentration (as an indicator of hemorrhage).

-

Histopathology: Lung tissue is fixed, sectioned, and stained for histological examination to assess the degree of inflammation and tissue damage.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams were created using the Graphviz DOT language.

Human Neutrophil Elastase Pro-inflammatory Signaling

Experimental Workflow: In Vivo Acute Lung Injury Model

This compound Drug Development Logic

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with a favorable pharmacokinetic and safety profile.[1][2] Preclinical studies have demonstrated its efficacy in animal models of inflammatory lung disease.[1][7] While a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis showed good safety and tolerability, it did not meet its primary efficacy endpoints related to pulmonary function.[10][11] However, the study did show significant target engagement in the blood.[11] Further studies, potentially of longer duration or in different patient populations, may be needed to fully elucidate the therapeutic potential of this compound in treating chronic inflammatory pulmonary diseases.[10][11] The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on HNE inhibitors and related therapeutic areas.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. researchgate.net [researchgate.net]

- 11. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY-85-8501 in Pulmonary Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of a range of inflammatory pulmonary diseases.[1][2] An excess of HNE activity, which leads to the degradation of extracellular matrix components and perpetuates inflammation, is a hallmark of conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3] this compound has been investigated as a therapeutic agent to restore the protease-antiprotease balance in the lungs. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Inhibition of Human Neutrophil Elastase

The primary mechanism of action of this compound is the direct inhibition of human neutrophil elastase.[2] HNE is released by activated neutrophils and, when unchecked by endogenous inhibitors like alpha-1 antitrypsin, can lead to significant lung tissue damage and inflammation.

Signaling Pathway of Human Neutrophil Elastase in Pulmonary Disease

The following diagram illustrates the pathological role of HNE in pulmonary diseases and the point of intervention for this compound.

Preclinical Research Data

This compound has demonstrated high potency and selectivity in preclinical studies.

In Vitro Potency

| Parameter | Value | Reference |

| IC50 (HNE) | 65 pM | [4] |

| IC50 (HNE) | 70 pM | [1] |

Preclinical Pharmacokinetics in Rats

| Parameter | Intravenous (IV) | Oral (p.o.) | Reference |

| Clearance | 0.5 L/h·kg | 1.3 L/h·kg | [1] |

| Half-life | 8.5 hours | 6.7 hours | [1] |

| Bioavailability | - | 24% | [1] |

Preclinical Efficacy in Animal Models

In a model of emphysema and associated pulmonary hypertension induced by porcine pancreatic elastase, this compound treatment led to significant improvements in hemodynamic and functional parameters.[1]

| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |

| Right Ventricular Systolic Pressure | Elevated | Significantly Reduced | Improved hemodynamics | [1] |

| Right Ventricular Hypertrophy | Present | Significantly Reduced | Reduced cardiac remodeling | [1] |

| Exercise Capacity | Reduced | Increased | Improved physical function | [1] |

In a monocrotaline-induced model of pulmonary hypertension, this compound demonstrated anti-inflammatory and anti-remodeling effects.[1]

| Parameter | Vehicle Control | This compound (10 mg/kg p.o.) | Outcome | Reference |

| Right Ventricular Systolic Pressure | Severely Elevated | Significantly Reduced | Improved hemodynamics | [1] |

| Right Ventricular Hypertrophy | Marked | Significantly Reduced | Reduced cardiac remodeling | [1] |

| Pulmonary and RV Remodeling Markers | Increased | Reduced | Anti-remodeling effects | [1] |

| Pulmonary Inflammatory Markers (Osteopontin, TIMP-1, IL-8) | Increased | Reduced | Anti-inflammatory effects | [1] |

Clinical Research Data

Phase I Study in Healthy Male Subjects

A first-in-human, single-dose-escalation study in healthy male volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. The results supported a once-daily dosing regimen.[1]

Phase IIa Study in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)

This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis.[5][6][7]

| Parameter | Placebo | This compound (1 mg once daily for 28 days) | Outcome | Reference |

| Treatment-Emergent Adverse Events | 77% of patients | 66% of patients | Favorable safety and tolerability profile | [7] |

| HNE Activity in Blood (ex-vivo zymosan challenge) | No significant change | Significantly decreased (P = 0.0250) | Target engagement in systemic circulation | [7] |

| Pulmonary Function Tests (e.g., FEV1) | No significant change | No significant change | No improvement in lung function | [6][7] |

| Sputum NE Activity | No significant change | No significant change | Lack of target engagement in the lung | [6] |

| Health-Related Quality of Life | No improvement | No improvement | No symptomatic benefit | [6][7] |

Experimental Protocols

Porcine Pancreatic Elastase (PPE)-Induced Emphysema Model in Mice

This model is commonly used to replicate the pathological features of emphysema.

Methodology:

-

Induction of Emphysema: A single or multiple instillations of porcine pancreatic elastase (PPE) are administered intratracheally or intranasally to anesthetized mice.[1][9][10] Dosing can vary, for example, a single administration of 0.2 IU of PPE.[9]

-

Treatment: Following the induction period (e.g., 21 days), animals are treated with this compound or a vehicle control.[1]

-

Endpoint Analysis: Key endpoints include the measurement of right ventricular systolic pressure, assessment of right ventricular hypertrophy, evaluation of exercise capacity, and histopathological analysis of lung tissue.[1]

Ex-vivo Zymosan Whole Blood Challenge Assay

This assay is used to assess the pharmacodynamic effect of HNE inhibitors in a whole blood matrix.

Methodology:

-

Blood Sampling: Whole blood is collected from study participants.[11]

-

Stimulation: The blood samples are stimulated with zymosan, a yeast cell wall component that activates neutrophils to release HNE. The incubation is typically carried out for 30 minutes at 37°C with shaking.[11]

-

Plasma Isolation: Following stimulation, the blood is centrifuged to separate the plasma.[11]

-

Activity Measurement: The activity of HNE in the plasma is quantified using a specific substrate that generates a fluorescent or colorimetric signal upon cleavage.[12]

-

Analysis: The HNE activity in samples from the this compound treatment group is compared to that of the placebo group to determine the extent of target inhibition.[7]

Phase IIa Clinical Trial in Non-Cystic Fibrosis Bronchiectasis (NCT01818544)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7][13]

Participants: 94 patients with non-cystic fibrosis bronchiectasis.[7]

Intervention: 1 mg of this compound administered orally once daily for 28 days, or a matching placebo.[7][13]

Primary Objective: To assess the safety and tolerability of this compound.[5][7]

Secondary Objectives:

-

To evaluate the effects on health-related quality of life.[7]

-

To assess changes in pulmonary function.[7]

-

To measure inflammatory and tissue damage biomarkers in sputum, blood, and/or urine.[7]

-

To determine the pharmacokinetics of this compound.[7]

Key Inclusion Criteria:

-

Confirmed diagnosis of non-CF bronchiectasis via high-resolution computed tomography (HRCT).[14]

-

Stable pulmonary status with a post-bronchodilator FEV1 between ≥30% and <90% of predicted.[5][14]

-

Stable standard bronchiectasis treatment regimen for at least 4 weeks prior to screening.[5]

-

Cough on most days.[5]

Key Exclusion Criteria:

-

Systemic or inhaled antibiotic treatment within 4 weeks prior to screening.[5]

-

Treatment for an exacerbation within 4 weeks prior to screening.[5]

-

Use of systemic corticosteroids at a dose of >10 mg/day of prednisolone equivalent for >2 weeks within 4 weeks prior to screening.[5]

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase that has demonstrated efficacy in preclinical models of pulmonary disease, including emphysema and pulmonary hypertension.[1] In clinical studies, this compound has shown a favorable safety and tolerability profile and achieved systemic target engagement, as evidenced by the reduction of HNE activity in the blood.[7] However, in a 28-day Phase IIa trial in patients with non-cystic fibrosis bronchiectasis, this did not translate into improvements in lung function, sputum HNE activity, or quality of life.[6][7] These findings suggest that while systemic HNE inhibition is achievable with this compound, further research is needed to understand its potential therapeutic role in pulmonary diseases, possibly requiring longer treatment durations, different patient populations, or combination therapies to demonstrate clinical efficacy.

References

- 1. | BioWorld [bioworld.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

The Discovery and Development of Bay-85-8501: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of several inflammatory pulmonary diseases.[1][2][3] An excess of HNE activity is linked to tissue remodeling and inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][4] Developed by Bayer, this compound emerged from a medicinal chemistry program aimed at identifying orally active compounds with picomolar potency and high selectivity.[2][3] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Mechanism of Action

The development of this compound originated from the identification of a novel dihydropyrimidinone lead-structure class.[2] Through extensive chemical optimization, researchers focused on locking the bioactive conformation of these inhibitors. This was achieved by introducing a strategically positioned methyl sulfone substituent, which resulted in picomolar potency while maintaining excellent target selectivity.[2][3] The binding mechanism involves an induced-fit model, allowing for tight interactions with the S1 and S2 pockets of the HNE enzyme.[2]

Signaling Pathway of Human Neutrophil Elastase (HNE)

Human neutrophil elastase is stored in the azurophil granules of neutrophils and is released upon inflammatory stimuli.[2] In the lung, HNE can degrade key components of the extracellular matrix, such as elastin and collagen.[2] This enzymatic activity contributes to the tissue destruction and inflammation characteristic of various pulmonary diseases. This compound acts by directly and reversibly inhibiting HNE, thereby aiming to restore the natural protease-antiprotease balance in the lungs.[1][2]

Preclinical Development

This compound underwent extensive preclinical evaluation to assess its potency, selectivity, pharmacokinetics, and efficacy in relevant animal models of pulmonary disease.

In Vitro Potency and Selectivity

This compound demonstrated high potency as a selective and reversible inhibitor of human neutrophil elastase.

| Parameter | Value | Reference |

| IC50 (HNE) | 65 pM - 70 pM | [5][6] |

| Ki (HNE) | 0.08 nM | [6] |

| Selectivity | High selectivity for HNE | [2][5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the profile of this compound.

| Species | Route | Clearance | Half-life | Bioavailability | Reference |

| Rat | i.v. | 0.5 L/h·kg | 8.5 hours | - | [5] |

| Rat | p.o. | 1.3 L/h·kg | 6.7 hours | 24% | [5] |

Preclinical Efficacy Models

A single orotracheal administration of pPE in mice was used to induce an emphysema-like condition, characterized by reduced exercise capacity and elevated right ventricular systolic pressure.[5] Treatment with this compound led to significant improvements in these parameters, indicating its potential to mitigate the pathological consequences of excessive elastase activity.[5]

Experimental Protocol:

-

Male C57BL/6J mice receive a single orotracheal administration of porcine pancreatic elastase (pPE).

-

A separate group of mice receives pPE and is subsequently treated with this compound.

-

A control group receives a sham treatment.

-

At day 21, exercise capacity, right ventricular systolic pressure, and right ventricular hypertrophy are assessed.

In a rat model of pulmonary hypertension induced by monocrotaline (MCT), this compound demonstrated significant anti-remodeling and anti-inflammatory effects.[5] Treatment with this compound reduced right ventricular pressure and hypertrophy.[5]

Experimental Protocol:

-

Sprague Dawley rats are randomized into control, MCT + vehicle, and MCT + this compound (10 mg/kg p.o.) groups.

-

Pulmonary hypertension is induced by a single injection of MCT.

-

Following the treatment period, right ventricular systolic pressure, right ventricular hypertrophy and dysfunction, and markers of inflammation and remodeling are assessed.

Clinical Development

This compound has been evaluated in Phase I and Phase IIa clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Phase I Studies in Healthy Volunteers

First-in-human studies were conducted in healthy male volunteers.[4][5] Single ascending doses (up to 1 mg) and multiple doses (0.3 - 1 mg once daily for 14 days) of this compound were found to be safe and well-tolerated.[1][4][5] No serious adverse events were reported, and all clinical safety and laboratory parameters remained within the normal range.[1][4] The pharmacokinetic profile in humans supported a once-daily dosing regimen, with a long half-life.[1][4]

Pharmacokinetic Parameters in Healthy Male Volunteers:

| Parameter | Value | Reference |

|---|---|---|

| Time to Cmax | ~1 hour | [4] |

| Mean Half-life | 145 - 175 hours | [4] |

| Dose Proportionality | Cmax and AUC increased dose-proportionally | [4] |

| Renal Elimination | Minor pathway (<4%) |[4] |

An ex-vivo zymosan whole blood challenge assay demonstrated up to 90% target inhibition at trough (24 hours) after multiple doses, confirming the biological activity of this compound in humans.[1]

Zymosan Whole Blood Challenge Assay Protocol:

-

Whole blood samples are collected from subjects treated with this compound or placebo.

-

The blood is challenged with zymosan to induce a sterile inflammatory response and HNE release.

-

HNE activity in the blood is measured to determine the level of target inhibition by this compound.

Phase IIa Study in Patients with Non-Cystic Fibrosis Bronchiectasis (NCT01818544)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the safety and efficacy of a 28-day oral administration of this compound (1.0 mg once daily) in patients with non-CF BE.[7][8][9][10][11]

Study Design:

-

Population: 94 patients with non-CF BE (mean age 66 years, 53% male).[7][8][9]

-

Intervention: this compound (1 mg once daily, n=47) or placebo (n=47) for 28 days.[7][9]

-

Primary Endpoint: Safety and tolerability.[8]

-

Secondary Endpoints: Pulmonary function, biomarkers of inflammation and tissue damage, health-related quality of life, and pharmacokinetics.[9][11]

Key Findings:

-

Safety and Tolerability: this compound had a favorable safety and tolerability profile.[7][8][9] Treatment-emergent adverse events (TEAEs) occurred in 66% of patients taking this compound and 77% of those on placebo, with most being mild to moderate.[7] Serious TEAEs were not considered drug-related.[7][8]

-

Efficacy: No significant changes in pulmonary function parameters or health-related quality of life were observed in either group.[7] HNE activity in the blood after a zymosan challenge was significantly decreased with this compound treatment compared to placebo (P = 0.0250).[7]

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase that has demonstrated a favorable safety profile in both healthy volunteers and patients with non-cystic fibrosis bronchiectasis.[7][8][9] Preclinical studies showed promising efficacy in animal models of pulmonary disease.[5] While the Phase IIa study confirmed target engagement in the blood, it did not show a significant clinical benefit in terms of pulmonary function or quality of life over a 28-day treatment period.[7] The study authors concluded that further investigations with a longer treatment duration are necessary to fully evaluate the potential clinical efficacy of this compound in this patient population.[7][9] The development of this compound represents a significant advancement in the targeted therapy of inflammatory lung diseases driven by excessive neutrophil elastase activity.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Elastase-induced lung emphysema model [bio-protocol.org]

- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. scielo.br [scielo.br]

- 11. hra.nhs.uk [hra.nhs.uk]

The Potent and Selective Human Neutrophil Elastase Inhibitor: BAY-85-8501

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory and pulmonary diseases.[1][2][3] Developed by Bayer, this small molecule has demonstrated picomolar inhibitory activity against HNE and has been investigated in clinical trials for conditions such as non-cystic fibrosis bronchiectasis.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a complex heterocyclic compound.[3][6] Its structure is characterized by a dihydropyrimidinone core, which was identified through high-throughput screening and subsequent medicinal chemistry optimization.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[3][6] |

| SMILES | N#CC1=C(C)N(C2=CC=CC(C(F)(F)F)=C2)C(N(C)[C@@H]1C3=CC=C(C#N)C=C3S(=O)(C)=O)=O[2] |

| Molecular Formula | C₂₂H₁₇F₃N₄O₃S[2] |

| CAS Number | 1161921-82-9[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 474.46 g/mol [2] |

| Calculated logD (pH 7.5) | >3[3] |

| Lipophilic Efficiency (LipE) | 7.2[3] |

| Solubility | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] |

| Appearance | White to off-white solid[2] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of human neutrophil elastase. Its mechanism of action involves reversible binding to the active site of the enzyme, thereby preventing the degradation of extracellular matrix proteins and mitigating the inflammatory cascade.[1][2][3]

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species |

| Target | Human Neutrophil Elastase (HNE) | Human |

| IC₅₀ | 65 pM[2] | Human |

| Kᵢ | 0.08 nM[2] | Human |

| Selectivity | Inactive against 21 other enzymes[1] | Various |

| MNE Kᵢ = 6 nM[2] | Mouse | |

| No effect on Porcine Pancreatic Elastase (PPE)[2] | Porcine |

Mechanism of Action and Signaling Pathway

Human neutrophil elastase is a key mediator of tissue remodeling and inflammation.[1][3] In pathological conditions, an excess of HNE activity leads to the degradation of elastin and collagen in the lung parenchyma, contributing to tissue damage.[3] HNE also perpetuates the inflammatory response by cleaving various proteins and activating pro-inflammatory signaling pathways.[3]

This compound, by selectively inhibiting HNE, is designed to restore the protease/anti-protease balance in inflammatory pulmonary diseases.[1][7] The inhibition of HNE by this compound is expected to prevent the breakdown of lung tissue and reduce the downstream inflammatory signaling.

Below is a diagram illustrating the signaling pathway of Human Neutrophil Elastase and the point of intervention for this compound.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of compounds against HNE.

Detailed Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized human neutrophil elastase in assay buffer to the desired stock concentration.

-

Prepare serial dilutions of this compound in assay buffer. A suitable solvent like DMSO may be used for initial stock preparation, ensuring the final concentration in the assay does not exceed 1%.

-

Prepare the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) in assay buffer.[3]

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, this compound dilutions (or vehicle control), and the HNE enzyme solution.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

In Vivo Elastase-Induced Acute Lung Injury Model in Mice

This model is used to evaluate the efficacy of HNE inhibitors in a disease-relevant context.[2][6]

Detailed Methodology:

-

Animal Acclimatization:

-

House mice in a controlled environment with a standard diet and water ad libitum for at least one week before the experiment.

-

-

Compound Administration:

-

Induction of Lung Injury:

-

Assessment of Lung Injury:

-

At a predetermined time point after elastase instillation (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting (total cells and neutrophils) and cytokine analysis.

-

Harvest the lungs for histological examination to assess tissue damage, inflammation, and hemorrhage. Hemoglobin concentration in the BALF can also be measured as an indicator of hemorrhage.[2]

-

-

Data Analysis:

-

Compare the readouts (e.g., neutrophil count in BALF, lung histology scores) between the this compound-treated group and the vehicle-treated group to determine the efficacy of the inhibitor.

-

Clinical Development

This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in patients with non-cystic fibrosis bronchiectasis.[4] A Phase IIa, randomized, double-blind, placebo-controlled study assessed the oral administration of this compound. The primary objectives of such studies are typically to evaluate the safety and tolerability, while secondary objectives include assessing effects on pulmonary function, biomarkers of inflammation and tissue damage, and pharmacokinetics.[4][8][9]

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with a well-defined chemical structure and promising pharmacological properties. Its development has been guided by a strong understanding of its mechanism of action and its role in the pathophysiology of inflammatory lung diseases. The experimental protocols described herein provide a framework for the preclinical and clinical evaluation of this and similar compounds. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

The Therapeutic Potential of HNE Inhibitors: A Technical Guide to Bay-85-8501 and the Landscape of Neutrophil Elastase Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Neutrophil Elastase (HNE), a potent serine protease released by activated neutrophils, plays a critical role in the innate immune response. However, its dysregulation is a key driver in the pathophysiology of numerous chronic inflammatory and tissue-destructive diseases, particularly those affecting the pulmonary system. An imbalance between HNE and its endogenous inhibitors leads to excessive proteolytic activity, resulting in the degradation of extracellular matrix components, perpetuation of inflammation, and mucus hypersecretion. This has positioned HNE as a prime therapeutic target for a range of disorders, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI). Bay-85-8501 is a novel, highly potent, and selective inhibitor of HNE that has shown significant promise in preclinical and clinical investigations. This technical guide provides an in-depth overview of the therapeutic potential of HNE inhibitors, with a specific focus on this compound. It details the underlying pathophysiology of HNE-mediated diseases, the mechanism of action of dihydropyrimidinone-based inhibitors, comprehensive experimental protocols, and a comparative analysis of the potency of this compound against other notable HNE inhibitors.

The Role of Human Neutrophil Elastase in Pulmonary Diseases

Human Neutrophil Elastase is a key mediator of tissue remodeling and inflammation[1]. An excess of HNE activity has been implicated in the pathogenesis of several inflammatory pulmonary diseases[1]. In healthy individuals, the activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin. However, in chronic inflammatory states, a persistent influx of neutrophils into the airways leads to an overwhelming release of HNE, creating a protease-antiprotease imbalance. This unchecked HNE activity contributes to disease progression through several mechanisms:

-

Extracellular Matrix Degradation: HNE degrades critical structural proteins of the lung parenchyma, including elastin and collagen, leading to loss of lung elasticity and the development of emphysema.

-

Inflammation Amplification: HNE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and activation.

-

Mucus Hypersecretion: HNE is a potent secretagogue, stimulating goblet cell hyperplasia and mucus hyperproduction, which contributes to airway obstruction.

-

Impaired Host Defense: While essential for bacterial killing, excessive HNE can damage airway epithelium and impair ciliary function, increasing susceptibility to infections.

Caption: HNE-Mediated Signaling in Pulmonary Disease.

This compound: A Potent and Selective HNE Inhibitor

This compound is a novel, orally available, selective, and reversible inhibitor of human neutrophil elastase with picomolar activity[1]. It belongs to the dihydropyrimidinone class of compounds. The high potency and selectivity of this compound are attributed to its unique induced-fit binding mode to the S1 and S2 pockets of HNE. A strategically positioned methyl sulfone substituent "freezes" the bioactive conformation of the inhibitor, leading to a significant increase in potency and stability.

Mechanism of Action of Dihydropyrimidinone-Based HNE Inhibitors

Dihydropyrimidinone-based inhibitors like this compound are non-covalent, reversible inhibitors of HNE. Their mechanism of action involves a unique induced-fit binding to the enzyme's active site. Upon binding, the S2 pocket of HNE undergoes a significant conformational change, widening to accommodate the inhibitor molecule. This interaction is characterized by tight binding to both the S1 and S2 subsites of the protease. The presence of a methylsulfonyl group on the p-cyanophenyl ring of this compound is crucial for locking the molecule in its bioactive conformation, thereby enhancing its inhibitory potency and selectivity.

Caption: Mechanism of Action of this compound.

Quantitative Data on HNE Inhibitors

The potency of HNE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency of this compound in comparison to other notable HNE inhibitors and its in vivo efficacy in a preclinical model of acute lung injury.

| Inhibitor | IC50 (nM) | Class | Development Stage |

| This compound | 0.065 | Dihydropyrimidinone | Phase II |

| Sivelestat | 44 | N-acyl-L-valyl-N-[2-[[1-(5-oxohexyl)-1H-indol-3-yl]carbonyl]hydrazide] | Marketed (Japan, South Korea) |

| Alvelestat (AZD9668) | - | - | Phase II |

| CHF6333 | 0.2 | - | Phase I |

Table 1: Comparative In Vitro Potency of HNE Inhibitors

| Animal Model | Treatment | Endpoint | Result |

| Mouse Acute Lung Injury (HNE-induced) | This compound (0.01 mg/kg) | Lung Hemorrhage (Hemoglobin concentration) | Significant decrease |

| Mouse Acute Lung Injury (HNE-induced) | This compound (0.1 mg/kg) | Neutrophil Count in BALF | Significant decrease |

Table 2: In Vivo Efficacy of this compound in a Preclinical Model

Experimental Protocols

In Vitro HNE Inhibition Assay

This protocol describes a common method for determining the IC50 value of an HNE inhibitor using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

-

Test inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test inhibitor in Assay Buffer to create a range of concentrations.

-

In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with Assay Buffer only as a control (no inhibition) and wells with a known potent HNE inhibitor as a positive control.

-

Add 25 µL of HNE solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the MeOSuc-AAPV-AMC substrate solution (final concentration ~100 µM) to each well.

-

Immediately begin monitoring the fluorescence intensity at 37°C in the microplate reader, taking readings every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: In Vitro HNE Inhibition Assay Workflow.

Zymosan-Induced Whole Blood Assay

This ex vivo assay assesses the ability of an inhibitor to suppress HNE release from neutrophils in a more physiologically relevant environment.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Zymosan A from Saccharomyces cerevisiae

-

Test inhibitor (e.g., this compound)

-

Phosphate-Buffered Saline (PBS)

-

Centrifuge

-

Plasma collection tubes

-

HNE activity assay kit (as described in 4.1 or similar)

Procedure:

-

Prepare a stock solution of the test inhibitor.

-

Pre-incubate aliquots of whole blood with various concentrations of the test inhibitor or vehicle control at 37°C for 30 minutes.

-

Prepare a suspension of zymosan in PBS.

-

Add the zymosan suspension to the pre-incubated blood samples to a final concentration that elicits a robust neutrophil activation (typically 1-10 mg/mL). Include a negative control with PBS instead of zymosan.

-

Incubate the blood samples with zymosan at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation to stimulate neutrophil degranulation.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the blood samples at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the HNE activity in the plasma samples using an HNE activity assay as described in section 4.1.

-

Calculate the percentage inhibition of HNE release for each inhibitor concentration relative to the vehicle-treated, zymosan-stimulated control.

HNE-Induced Acute Lung Injury Model in Mice

This in vivo model is used to evaluate the efficacy of HNE inhibitors in a setting that mimics certain aspects of acute lung injury.

Animals:

-

Male C57BL/6 mice (or other suitable strain), 8-12 weeks old.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Test inhibitor (e.g., this compound)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice using a calibrated vaporizer.

-

Administer the test inhibitor (e.g., this compound) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before HNE challenge (e.g., 1 hour). A vehicle control group should also be included.

-

Position the anesthetized mouse on a slanted board to facilitate intratracheal instillation.

-

Expose the trachea through a small incision and instill a defined dose of HNE (e.g., 50-100 µg in 50 µL of sterile saline) directly into the lungs. A sham group receiving only saline should be included.

-

Suture the incision and allow the mice to recover.

-

At a predetermined time point after HNE instillation (e.g., 4-24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS or saline into the lungs.

-

Analyze the BAL fluid for:

-

Total and differential cell counts (especially neutrophils).

-

Total protein concentration (as a measure of alveolar-capillary barrier permeability).

-

Hemoglobin concentration (as a measure of hemorrhage).

-

Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

-

-

The lungs can also be harvested for histological analysis to assess the degree of inflammation and tissue damage.

-

Compare the readouts between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the HNE inhibitor.

Clinical Development of this compound

This compound has been evaluated in clinical trials for its therapeutic potential in pulmonary diseases. A notable study is the Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis (NCT01818544)[2][3].

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a confirmed diagnosis of non-cystic fibrosis bronchiectasis.

-

Intervention: Oral administration of this compound (1 mg once daily) or placebo for 28 days.

-

Primary Endpoint: Safety and tolerability of this compound.

-

Secondary Endpoints: Effects on pulmonary function, biomarkers of inflammation and tissue damage, health-related quality of life, and pharmacokinetics.

Key Findings:

-

This compound was generally safe and well-tolerated over the 28-day treatment period.

-

A significant reduction in HNE activity in the blood was observed in the this compound group after zymosan challenge[4].

-

No significant changes were observed in lung function parameters or sputum HNE activity between the treatment and placebo groups in this short-term study.

The results of this study supported the further investigation of this compound in longer-term clinical trials to fully assess its efficacy in treating bronchiectasis and other HNE-mediated diseases.

Caption: Phase II Clinical Trial Workflow for this compound.

Conclusion

The inhibition of human neutrophil elastase represents a compelling therapeutic strategy for a variety of inflammatory and tissue-destructive diseases, particularly those affecting the lungs. This compound has emerged as a highly potent and selective HNE inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical trials. The preclinical data demonstrating its efficacy in reducing lung injury and inflammation, coupled with evidence of target engagement in humans, underscore its therapeutic potential. Further clinical development, including longer-term efficacy studies, is warranted to fully elucidate the role of this compound in the management of bronchiectasis, COPD, and other HNE-driven pathologies. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay-85-8501: A Technical Overview of Preclinical and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-85-8501 is a novel, potent, and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease implicated in the pathogenesis of a variety of inflammatory lung diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[4] By inhibiting HNE, this compound aims to restore the protease/anti-protease balance in the lungs, thereby reducing inflammation and tissue damage.[4] This technical guide provides a comprehensive overview of the preclinical and clinical studies involving this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.

Preclinical Studies

In Vitro Activity

This compound has demonstrated high potency and selectivity for human neutrophil elastase in in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (HNE) | 65 pM | [3] |

| Ki (HNE) | 0.08 nM | [3] |

| Ki (MNE) | 6 nM | [3] |

Animal Models

This compound has been evaluated in rodent models of acute lung injury and pulmonary hypertension, demonstrating significant efficacy.

Table 2: Efficacy of this compound in Preclinical Animal Models

| Animal Model | Key Findings | Reference |

| Protease-induced acute lung injury in mice | Ameliorated pulmonary inflammation with a minimal effective dose of 0.01 mg/kg (p.o.). | [4] |

| Porcine pancreatic elastase (pPE)-induced emphysema in mice | Significantly reduced right ventricular pressure and right ventricular hypertrophy. | |

| Monocrotaline (MCT)-induced pulmonary hypertension in rats | At 10 mg/kg (p.o.), significantly reduced right ventricular pressure and hypertrophy. |

Experimental Protocols: Preclinical

Protease-Induced Acute Lung Injury in Mice

A common method for inducing acute lung injury in mice involves the intratracheal administration of lipopolysaccharide (LPS).

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Injury: Mice are anesthetized, and the trachea is exposed. A specific dose of LPS (e.g., 1-5 mg/kg) in a sterile saline solution is instilled directly into the trachea.

-

Treatment: this compound or vehicle is administered orally at a specified time point before or after LPS instillation.

-

Endpoint Analysis: At a predetermined time after LPS administration (e.g., 24 or 48 hours), animals are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-1β, IL-6). Lung tissue may also be collected for histological examination to assess the degree of inflammation and injury, and for myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.

Clinical Trials

Phase I: First-in-Man Study in Healthy Volunteers

A single-dose escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Doses)

| Parameter | Finding | Reference |

| Absorption | Fast, with maximum concentration (Cmax) reached after approximately 1 hour. | |

| Dose Proportionality | Cmax and Area Under the Curve (AUC) (0-24h) increased in a dose-proportional manner for doses up to 1.0 mg. | |

| Half-life | Mean drug half-life was up to 145-175 hours, supporting once-daily dosing. | |

| Elimination | Renal elimination of the unchanged drug was a minor pathway (<4%). |

Safety and Tolerability: Single oral doses of this compound up to 1.0 mg were found to be safe and well-tolerated, with no serious or severe adverse events reported. All clinical safety parameters, including blood pressure, heart rate, ECG, and clinical laboratory values, remained within the normal range.

Phase IIa: Study in Patients with Non-Cystic Fibrosis Bronchiectasis

A randomized, double-blind, placebo-controlled, parallel-group study (NCT01818544) was conducted to assess the safety, tolerability, and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis.[1][5] Patients received either 1 mg of this compound or a placebo once daily for 28 days.[1]

Table 4: Key Outcomes of the Phase IIa Study of this compound in Patients with Non-CF Bronchiectasis

| Outcome | This compound (n=47) | Placebo (n=47) | p-value | Reference |

| Treatment-Emergent Adverse Events (TEAEs) | 31 patients (66%) | 36 patients (77%) | N/A | [1] |

| Serious TEAEs (not study-drug related) | 3 patients | 1 patient | N/A | [1] |

| Change in Pulmonary Function Parameters | No significant change from baseline. | No significant change from baseline. | N/S | [1] |

| Change in Health-Related Quality of Life | No improvement. | No improvement. | N/S | [1] |

| HNE Activity in Blood (post-zymosan challenge) | Significantly decreased. | No significant change. | 0.0250 | [1] |

| Change in Sputum Interleukin-8 Levels | Small increase noted. | No significant change. | N/A | [1] |

N/A: Not available; N/S: Not significant

Pharmacokinetics in Patients: Trough plasma concentrations of this compound reached a plateau after two weeks of daily administration.[1]

Experimental Protocols: Clinical

Ex-vivo Zymosan Whole Blood Challenge Assay

This assay is used to assess the pharmacodynamic effect of this compound on HNE activity in a stimulated whole blood environment.

-

Blood Collection: Whole blood is collected from study participants at specified time points (e.g., pre-dose and post-dose).

-

Stimulation: An aliquot of whole blood is stimulated with zymosan, a yeast cell wall component that activates neutrophils and induces the release of HNE.

-

Incubation: The blood-zymosan mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

HNE Activity Measurement: The HNE activity in the plasma is measured using a specific chromogenic or fluorogenic substrate. The activity is quantified by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: The HNE activity in post-dose samples is compared to pre-dose samples to determine the percentage of inhibition by this compound.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Development workflow of this compound.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with a favorable safety and pharmacokinetic profile. Preclinical studies demonstrated its efficacy in animal models of lung disease. While a Phase IIa clinical trial in patients with non-cystic fibrosis bronchiectasis showed good safety and target engagement in the systemic circulation, it did not translate to significant improvements in clinical endpoints related to lung function or health-related quality of life.[1] Further investigation is needed to understand the disconnect between systemic HNE inhibition and clinical efficacy in the lungs and to explore the potential of this compound in other inflammatory conditions.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

The Picomolar Potency of Bay-85-8501: A Technical Guide to a Highly Potent Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bay-85-8501, a selective and reversible inhibitor of Human Neutrophil Elastase (HNE) characterized by its remarkable picomolar potency. This compound is under investigation as a therapeutic agent for a variety of inflammatory pulmonary diseases, including non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).[1][2][3][4] This document details the quantitative data supporting its potency, the experimental methodologies used for its characterization, and the pathological signaling pathways it targets.

Mechanism of Action: Induced-Fit Binding and Bioactive Conformation Locking

This compound's exceptional potency is attributed to a "locked" bioactive conformation achieved through a strategically positioned methyl sulfone substituent.[1][2] This rigid structure facilitates an induced-fit binding mode, allowing for tight and highly selective interactions within the S1 and S2 pockets of the HNE active site.[1][2] This precise interaction underpins its picomolar inhibitory activity against HNE.

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its high potency against HNE and its selectivity over other related proteases.

| Parameter | Target | Value | Reference |

| IC50 | Human Neutrophil Elastase (HNE) | 65 pM | [5] |

| Ki | Human Neutrophil Elastase (HNE) | 0.08 nM | [5] |

| Ki | Mouse Neutrophil Elastase (MNE) | 6 nM | [5] |

| In Vivo Efficacy | HNE-induced lung injury (mouse model) | Significant effect at 0.01 - 0.1 mg/kg | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.

In Vitro Human Neutrophil Elastase Inhibition Assay

This cell-based assay quantifies the ability of this compound to inhibit HNE released from stimulated human neutrophils.

1. Isolation of Human Neutrophils:

-

Whole blood is collected from healthy human donors.

-

Neutrophils are isolated using Lymphoprep™ density gradient centrifugation.[5]

2. Cell Plating and Stimulation:

-

Isolated neutrophils are plated in 96-well plates at a density of 5 x 10^5 cells per well.[5]

-

Cells are incubated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50 nM to stimulate the release of HNE.[5]

3. Inhibition Assay:

-

This compound is added to the wells at various concentrations (e.g., 12.5, 25, and 50 µM) prior to or concurrently with PMA stimulation.[5]

-

The plate is incubated for 3 hours.[5]

-

The remaining HNE activity is measured using a specific chromogenic or fluorogenic substrate. The decrease in substrate cleavage in the presence of this compound, compared to a vehicle control, is used to determine the inhibitory potency.

In Vivo Model of HNE-Induced Acute Lung Injury

This animal model assesses the in vivo efficacy of this compound in preventing lung damage caused by direct instillation of HNE.

1. Animal Model:

-

Mice or rats are used for this model of elastase-induced lung injury.[5]

2. Drug Administration:

-

This compound is administered orally (p.o.) at a range of doses (e.g., 0.003 to 30 mg/kg) one hour prior to the induction of lung injury.[5]

3. Induction of Lung Injury:

-

Human Neutrophil Elastase (HNE) is instilled orotracheally into the lungs of the anesthetized animals to induce acute lung injury.[5]

4. Assessment of Lung Injury:

-

After a set period, the animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

-

Key parameters measured to quantify the extent of lung injury and the protective effect of this compound include:

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the pathological signaling cascade of HNE and the experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]